Sigma-1 Receptor Binding Affinity vs. WDR5 Inhibitor Controls
The target compound exhibits a sigma-1 receptor Ki of 1.90 nM (displacement of [³H]-(+)-pentazocine, guinea pig brain membrane, 150 min incubation) [1]. In contrast, WDR5-0102, a representative comparator co-crystallized with the WDR5 protein, shows no sigma-1 binding activity in publicly available datasets; its primary biochemical activity is inhibition of the WDR5-MLL1 interaction with Kdis = 7 μM and Kd = 4 μM . The 4IA9 co-crystallized ligand (2-chloro-4-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide) is a WDR5 antagonist with no reported sigma receptor affinity [2]. This represents an approximate >3,684-fold difference in binding affinity for sigma-1 compared to WDR5-MLL1 inhibition.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) vs. WDR5-MLL1 inhibition (Kdis) |
|---|---|
| Target Compound Data | Ki = 1.90 nM (sigma-1, guinea pig brain membrane) [1] |
| Comparator Or Baseline | WDR5-0102: Kdis = 7,000 nM (WDR5-MLL1); 4IA9 ligand: no sigma-1 data reported |
| Quantified Difference | ~3,684-fold higher affinity for sigma-1 versus WDR5-MLL1 inhibition |
| Conditions | Competitive radioligand displacement assay: [³H]-(+)-pentazocine, guinea pig brain membrane, 150 min incubation |
Why This Matters
This quantitative selectivity gap means the target compound is uniquely suited for sigma-1 receptor research and is not interchangeable with WDR5 inhibitors for receptor pharmacology studies.
- [1] BindingDB BDBM50564193. CHEMBL4789321. Ki: 1.90 nM for sigma-1 receptor. View Source
- [2] RCSB PDB 4IA9. Crystal structure of human WD repeat domain 5 in complex with 2-chloro-4-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide. View Source
